molecular formula C16H25N3O B14545497 2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)- CAS No. 62041-74-1

2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)-

Cat. No.: B14545497
CAS No.: 62041-74-1
M. Wt: 275.39 g/mol
InChI Key: WFJYXDCDTBKCTH-UHFFFAOYSA-N
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Description

2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and a trimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)- typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminoethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Trimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl and trimethylphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)- is used in various fields of scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving enzyme interactions or cellular processes.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to biological molecules, while the trimethylphenyl group can influence the compound’s hydrophobic interactions and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinecarboxamide, 1-(2-hydroxyethyl)-N-(2,4,6-trimethylphenyl)-
  • 2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-dimethylphenyl)-

Uniqueness

The unique combination of the aminoethyl and trimethylphenyl groups in 2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)- imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

62041-74-1

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H25N3O/c1-11-9-12(2)15(13(3)10-11)18-16(20)14-5-4-7-19(14)8-6-17/h9-10,14H,4-8,17H2,1-3H3,(H,18,20)

InChI Key

WFJYXDCDTBKCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2CCN)C

Origin of Product

United States

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